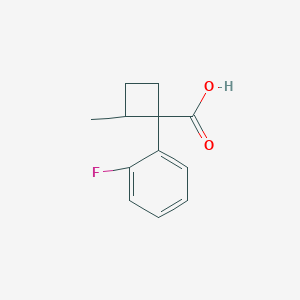![molecular formula C13H8ClN B13072769 10-Chlorobenzo[g]quinoline CAS No. 3645-26-9](/img/structure/B13072769.png)
10-Chlorobenzo[g]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chlorobenzo[g]quinoline is a heterocyclic aromatic compound that contains a quinoline ring system with a chlorine atom substituted at the 10th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorobenzo[g]quinoline typically involves the halogenation of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline with elementary chloride. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 10th position . Another method involves the coupling of 10-halobenzo[g]quinolines with ortho-substituted aryl boronic acids using palladium acetate and triphenylphosphine as the catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
10-Chlorobenzo[g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form aryl-aryl bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium-based catalysts and aryl boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system.
科学研究应用
10-Chlorobenzo[g]quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 10-Chlorobenzo[g]quinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
相似化合物的比较
10-Chlorobenzo[g]quinoline can be compared with other similar compounds, such as:
10-Chlorobenzo[h]quinoline: Similar structure but with different substitution patterns and potentially different biological activities.
Benzo[f]quinoline Derivatives: These compounds have different ring fusion patterns and may exhibit distinct chemical and biological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties, share the quinoline core structure but have different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
3645-26-9 |
|---|---|
分子式 |
C13H8ClN |
分子量 |
213.66 g/mol |
IUPAC 名称 |
10-chlorobenzo[g]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-11-6-2-1-4-9(11)8-10-5-3-7-15-13(10)12/h1-8H |
InChI 键 |
UQJOOEPGSRMVJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=NC3=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


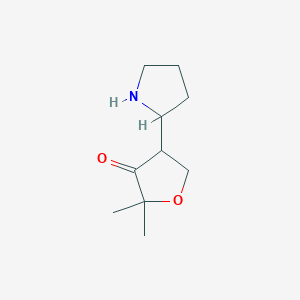
![ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B13072690.png)
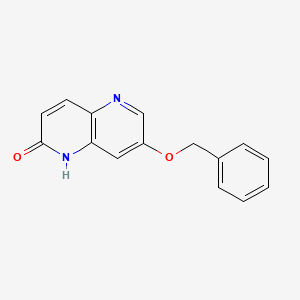
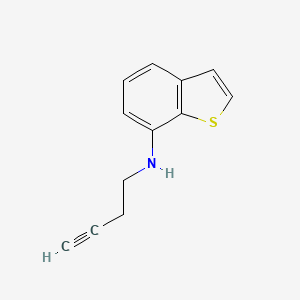

![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
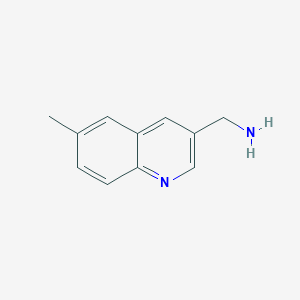
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
